[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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Overview
Description
[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with an azepan-1-ylmethyl group and a 3,4-dihydro-1H-isoquinolin-2-yl methanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring is formed through cyclization reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Isoquinoline Moiety: The isoquinoline structure is synthesized through Pictet-Spengler reactions or other cyclization methods.
Final Coupling: The final step involves coupling the azepan-1-ylmethyl phenyl intermediate with the isoquinoline derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.
Medicine
Pharmaceuticals: Potential use in drug development for its unique structural properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which [4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A bidentate ligand used in metal catalysis.
Ringer’s Lactate Solution: A mixture used in medical applications.
Uniqueness
[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is unique due to its combination of an azepane ring, phenyl group, and isoquinoline moiety, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl .
Properties
IUPAC Name |
[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(25-16-13-20-7-3-4-8-22(20)18-25)21-11-9-19(10-12-21)17-24-14-5-1-2-6-15-24/h3-4,7-12H,1-2,5-6,13-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECPIQXKAZWEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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